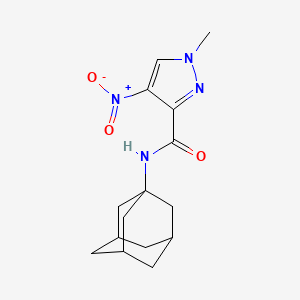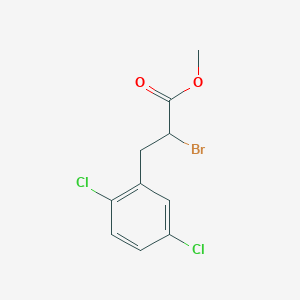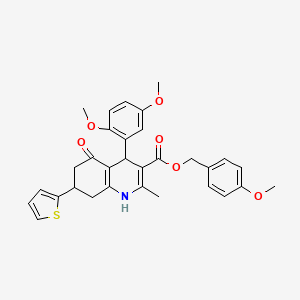
N-(Adamantan-1-YL)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Adamantan-1-YL)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is a compound that features an adamantane moiety, a pyrazole ring, and a nitro group. The adamantane structure is known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications. The pyrazole ring, on the other hand, is a five-membered heterocycle that is often found in biologically active compounds. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-YL)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves the reaction of 1-adamantylamine with 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using microwave irradiation to accelerate the reaction rate and improve yields. This method involves the same reactants and catalysts but utilizes microwave energy to heat the reaction mixture, significantly reducing the reaction time and increasing the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Adamantan-1-YL)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The adamantane moiety can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as alkyl halides, in the presence of a base like potassium carbonate (K2CO3).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Reduction: 1-methyl-4-amino-1H-pyrazole-3-carboxamide.
Substitution: Various N-substituted adamantane derivatives.
Hydrolysis: 1-adamantylamine and 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Applications De Recherche Scientifique
N-(Adamantan-1-YL)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of N-(Adamantan-1-YL)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, inhibiting their function and preventing viral replication. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to antibacterial activity. The pyrazole ring can bind to various receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Another adamantane-containing compound with antiviral activity.
N-(1-adamantyl)-2-chloroacetamide: Used in the synthesis of antiviral drugs.
1-adamantylamine: A simpler adamantane derivative with various applications.
Uniqueness
N-(Adamantan-1-YL)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to the combination of the adamantane moiety, pyrazole ring, and nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C15H20N4O3 |
|---|---|
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
N-(1-adamantyl)-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C15H20N4O3/c1-18-8-12(19(21)22)13(17-18)14(20)16-15-5-9-2-10(6-15)4-11(3-9)7-15/h8-11H,2-7H2,1H3,(H,16,20) |
Clé InChI |
YZJLEACOFKASNZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(=O)NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,2,3,3,3-Pentafluoro-1-(4-phenoxy-phenylamino)-propylidene]-malononitrile](/img/structure/B14948756.png)
![4,6-dihydrazinyl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14948763.png)
![3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine](/img/structure/B14948778.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14948781.png)
![2-(2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14948784.png)

![N-[(Z)-1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide](/img/structure/B14948804.png)
![ethyl 4-({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948807.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B14948810.png)
![(2E)-2-[4-(5-bromo-2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14948818.png)

![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-bromobenzoate](/img/structure/B14948828.png)

![2-hydroxy-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B14948852.png)
